Ibuprofen Methocarbamol Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-16(2)13-18-9-11-19(12-10-18)17(3)23(26)31-20(15-30-24(25)27)14-29-22-8-6-5-7-21(22)28-4/h5-12,16-17,20H,13-15H2,1-4H3,(H2,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPDGWOAVJJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(COC2=CC=CC=C2OC)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114870 | |
| Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111632-17-8 | |
| Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111632-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Ibuprofen Methocarbamol Ester
Direct Esterification Pathways and Synthetic Optimizations
The formation of Ibuprofen (B1674241) Methocarbamol (B1676395) Ester, a condensation product of the carboxyl group of ibuprofen and the primary hydroxyl group of methocarbamol, is achieved through several direct esterification methods. pharmaffiliates.com The optimization of these pathways is crucial for maximizing yield and purity.
Carbodiimide-Mediated Coupling Strategies
Carbodiimide-mediated coupling is a widely utilized method for ester synthesis due to its mild reaction conditions. This strategy involves the activation of the carboxylic acid group of ibuprofen by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary alcohol of methocarbamol. To enhance the reaction rate and suppress side reactions, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often incorporated. researchgate.net
A typical procedure involves the reaction of racemic ibuprofen with methocarbamol in the presence of DCC and DMAP. researchgate.net The process is generally applicable to the formation of various ibuprofen esters. For instance, the synthesis of diastereomeric esters of ibuprofen with chiral auxiliaries has been successfully achieved using this method, affording good diastereomeric ratios. researchgate.net While effective, a drawback of using DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which can complicate product purification.
Activated Ester Synthesis Approaches
An alternative to direct coupling involves the conversion of ibuprofen into an "activated" intermediate prior to reaction with methocarbamol. A common approach is the formation of an acid chloride. Ibuprofen can be reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce ibuprofen acyl chloride. tandfonline.com This highly reactive intermediate can then be reacted with methocarbamol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. tandfonline.com
Another activated ester strategy employs N-benzotriazole as a synthetic auxiliary. Ibuprofen can be converted to an ibuprofen benzotriazolide, which serves as an efficient acylating agent for the esterification of alcohols. srce.hr This method has been used to prepare a variety of NSAID esters under solvent-free conditions, offering a convenient pathway for synthesis. srce.hr
Process Parameters and Yield Enhancement in Ester Bond Formation
Optimizing process parameters is critical for maximizing the yield and purity of the final ester product. Key variables include temperature, catalyst concentration, and reaction time. Studies on the synthesis of other ibuprofen esters have shown that careful control of these factors can lead to significantly improved outcomes. For example, in one synthesis of an ibuprofen chloroester, response surface methodology was used to identify optimal conditions, achieving a yield of 97.72% at a reaction temperature of 136 °C with a 4.0% catalyst mass fraction over 1.7 hours.
In enzymatic esterification, temperature influences both the reaction rate and the enzyme's enantioselectivity. Often, an increase in temperature boosts the conversion rate but may decrease enantioselectivity, requiring a compromise to find the optimal temperature. umk.pl Furthermore, advanced techniques like microwave-assisted esterification have been shown to dramatically reduce reaction times and increase yield. A microwave-assisted reaction of ibuprofen with methanol (B129727) in the presence of sulfuric acid produced the corresponding ester in just 10 minutes with an 84% yield. rsc.orgrsc.org
Table 1: Comparison of Esterification Methodologies for Ibuprofen Derivatives
| Methodology | Reagents/Catalysts | Advantages | Disadvantages | Representative Yield | Citation |
|---|---|---|---|---|---|
| Carbodiimide Coupling | DCC, DMAP | Mild conditions, high efficiency | Byproduct formation (DCU) complicates purification | Good diastereomeric ratios | researchgate.net |
| Acid Chloride Formation | Thionyl Chloride, Pyridine | Intermediate is highly reactive | Harsh reagents, potential for side reactions | 82% (for hydroxy ethylamide) | tandfonline.com |
| Microwave-Assisted | Sulfuric Acid, Methanol | Extremely fast reaction time (10 min) | Requires specialized equipment | 84% | rsc.orgrsc.org |
| Enzymatic (Lipase) | Candida rugosa Lipase (B570770) | High enantioselectivity | Slower reaction times, enzyme cost | ~30-42% conversion | viamedica.pl |
Stereoselective Synthesis and Chiral Resolution of Ibuprofen Methocarbamol Ester Diastereomers
Both ibuprofen and methocarbamol are chiral molecules. The pharmacologically active enantiomer of ibuprofen is (S)-ibuprofen. dss.go.th Consequently, the synthesis of specific diastereomers of this compound is of significant interest. This can be achieved either through stereoselective synthesis or by separating the diastereomers after a non-selective reaction.
Enantioselective Catalysis in Esterification
Enzymatic catalysis, particularly using lipases, is a prominent method for achieving enantioselective esterification of ibuprofen. Lipases, such as those from Candida rugosa or Candida cylindracea, have demonstrated a high preference for the (S)-enantiomer of ibuprofen when catalyzing its esterification with an alcohol. umk.plnih.gov This kinetic resolution process results in the formation of the (S)-ibuprofen ester, while the (R)-ibuprofen remains largely unreacted. nih.gov
The enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E), can be very high. For example, in a microemulsion system, Candida cylindracea lipase catalyzed the esterification of ibuprofen with n-propanol with an E value greater than 150. nih.gov The choice of solvent, alcohol substrate, and reaction conditions can significantly impact both the enzyme's activity and its enantioselectivity. viamedica.plnih.gov Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of a single stereoisomer approaching 100%. researchgate.netnih.gov
Table 2: Enantioselectivity in Lipase-Catalyzed Esterification of Ibuprofen
| Lipase Source | Alcohol Substrate | System | Enantioselectivity (E value) | Conversion | Citation |
|---|---|---|---|---|---|
| Candida cylindracea | n-Propanol | Microemulsion (AOT/isooctane) | >150 | 32% | nih.gov |
| Candida cylindracea | n-Propanol | Organic Solvent (isooctane) | 3.0 | 41% | nih.gov |
| Candida rugosa (MY) | n-Butanol | Organic Solvent (isooctane) | 58.9 | 30.6% | viamedica.pl |
| Aeropyrum pernix K1 (APE1547) | 1-Octanol | Organic Solvent (n-heptane) with ultrasound | 147.1 | - | mdpi.com |
Chromatographic Techniques for Diastereomeric Separation and Purity
Following the synthesis of this compound, which may result in a mixture of diastereomers, chromatographic separation is essential to isolate and purify the desired stereoisomer. High-performance liquid chromatography (HPLC) is the most powerful and common technique for this purpose. scielo.br
The separation of diastereomers is typically more straightforward than separating enantiomers because diastereomers have different physical properties. However, for analytical and preparative-scale purification, specialized chiral stationary phases (CSPs) are often employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have shown excellent resolution capabilities for ibuprofen and its derivatives. oup.comnih.govresearchgate.net
The mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline separation of the diastereomers. nih.gov For instance, a validated LC-MS/MS method for ibuprofen enantiomers used a CHIRALCEL® OJ-3R column with a mobile phase of 0.008% formic acid in 85% methanol to achieve separation. nih.gov Gas chromatography (GC) on chiral columns containing cyclodextrin (B1172386) derivatives is another effective technique, particularly for the analysis of ibuprofen and its more volatile esters. mdpi.comnih.gov
Table 3: Chromatographic Conditions for Separation of Ibuprofen Stereoisomers
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Detection | Application | Citation |
|---|---|---|---|---|---|
| HPLC | Chiralcel OJ | n-hexane/2-propanol/glacial acetic acid (100:1:0.4, v/v) | UV (270 nm) | Separation of (R)- and (S)-ibuprofen and their esters | dss.go.th |
| LC-MS/MS | CHIRALCEL® OJ-3R | 0.008% formic acid in 85% methanol | ESI-MS/MS | Enantioselective determination in plasma | nih.gov |
| UPLC-MS/MS | Phenyl column (non-chiral) | Acetonitrile (B52724)/Methanol/Ammonium Acetate gradient | ESI-MS/MS | Separation of derivatized diastereomers | scirp.org |
| GC | Permethylated β-Cyclodextrin | H₂ carrier gas, temperature program | FID | Separation of ibuprofen free acid and alkyl esters | mdpi.comnih.gov |
Green Chemistry Approaches in this compound Synthesis
The synthesis of active pharmaceutical ingredients (APIs) and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While dedicated research on the green synthesis of the specific compound this compound is limited, a comprehensive green strategy can be constructed by examining sustainable methodologies for the key reaction—esterification—and for the synthesis of its precursors, ibuprofen and methocarbamol. The formation of this compound is achieved through the condensation (esterification) of the carboxylic acid group of ibuprofen with the primary alcohol group of methocarbamol. pharmaffiliates.com
Green approaches for this transformation focus on replacing traditional chemical catalysts with enzymatic alternatives, utilizing safer solvents or solvent-free conditions, and adopting greener synthetic routes for the starting materials.
Enzymatic Esterification: A Biocatalytic Route
A primary strategy for greening the synthesis of this compound is the use of biocatalysis for the esterification step. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly effective biocatalysts for ester synthesis, offering significant advantages over conventional chemical methods. mdpi.comsemanticscholar.org These enzymes operate under mild temperature and pH conditions, reducing energy consumption and preventing the degradation of sensitive functional groups. mdpi.com Furthermore, their high specificity often leads to fewer byproducts and can achieve enantioselectivity, which is particularly relevant for chiral drugs like ibuprofen. mdpi.comdss.go.th
Research on the enzymatic esterification of ibuprofen with various alcohols provides a strong precedent for its reaction with methocarbamol. Studies have successfully employed lipases such as Candida antarctica lipase B (CalB), Candida rugosa lipase, and Porcine Pancreas Lipase (PPL) to produce ibuprofen esters. mdpi.comsemanticscholar.orgcsic.es These reactions can be conducted in solventless media, where a liquid substrate like glycerol (B35011) can also act as the solvent, or in biphasic systems using greener organic solvents like hexane (B92381) to improve substrate solubility and facilitate enzyme recovery. mdpi.comsemanticscholar.orgmdpi.com For instance, the enzymatic esterification of ibuprofen with sorbitol has been effectively carried out in a hexane/water biphasic system using PPL. semanticscholar.org Similarly, the enantioselective esterification of (S)-ibuprofen with glycerol has been achieved in a solventless system using immobilized Rhizomucor miehei lipase, yielding high conversion rates. mdpi.com
These established biocatalytic methods could be adapted for the synthesis of this compound, providing a milder and more sustainable alternative to acid-catalyzed esterification.
Table 1: Examples of Enzymatic Esterification of Ibuprofen with Various Alcohols
| Catalyst | Alcohol Substrate | Reaction System | Key Findings | Reference |
| Candida antarctica lipase B (CalB) | Erythritol | Monophasic (Toluene) | Achieved 82% ± 4% conversion; demonstrates functionalization of solid polyalcohol. | mdpi.com |
| Immobilized Rhizomucor miehei lipase | Glycerol | Solventless | Enantioselective esterification of (S)-ibuprofen with 83% ± 5% conversion. | mdpi.com |
| Porcine Pancreas Lipase (PPL) | Sorbitol | Biphasic (Hexane/Water) | Effective production of IBU-sorbitol ester, enhancing hydrophilicity. | semanticscholar.org |
| Candida rugosa lipase (immobilized) | 2-N-morpholinoethanol | Cyclohexane | Developed for enantioselective synthesis of an (S)-ibuprofen ester prodrug. | dss.go.th |
| Novozym® 435 (immobilized CalB) | Glycerol | Triphasic (Toluene/Glycerol/Solid Catalyst) | Improves substrate transfer to the enzyme's active center. | mdpi.com |
Greener Synthetic Pathways for Precursors
A truly green synthesis of this compound also requires consideration of the environmental impact of producing its constituent molecules.
Ibuprofen: The industrial synthesis of ibuprofen has evolved significantly from the original six-step Boots process, which had a low atom economy of less than 40%. ewadirect.comchemistryforsustainability.org The BHC (Boots/Hoechst-Celanese) process, introduced later, is a prime example of a greener industrial synthesis. chemistryforsustainability.org This streamlined three-step process features a high atom economy (around 90% in the recovery step), and it utilizes anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which can be recovered and reused with over 99% efficiency. chemistryforsustainability.org This method drastically reduces the amount of aqueous salt waste compared to the original route, which used stoichiometric amounts of aluminum chloride. ewadirect.comchemistryforsustainability.org
Further advancements in green ibuprofen synthesis include methods like visible-light-assisted carboxylation and electrochemical reactions that can operate at room temperature, potentially reducing energy demands and avoiding harsh reagents. nih.gov
Table 2: Comparison of Boots and BHC Synthetic Routes for Ibuprofen
| Feature | Boots Process (Traditional) | BHC Process (Greener) | Reference |
| Number of Steps | Six | Three | ewadirect.comchemistryforsustainability.org |
| Atom Economy | < 40% | ~90% (with HF recovery) | chemistryforsustainability.org |
| Primary Reagent/Catalyst | Aluminum Chloride (stoichiometric) | Anhydrous Hydrogen Fluoride (catalytic, recyclable) | ewadirect.comchemistryforsustainability.org |
| Waste Generation | Significant aqueous salt and other byproducts | Minimal waste; byproduct can be reused | chemistryforsustainability.orgresearchgate.net |
Methocarbamol: Traditional synthesis routes for methocarbamol can involve hazardous reagents. Greener alternatives focus on safer starting materials and catalysts. One promising approach involves the use of glycerol carbonate as a bio-based and non-toxic alkylating agent for phenolic compounds to create the key intermediate, guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol). unibo.itacs.org This method avoids more toxic and carcinogenic reagents like glycidol. unibo.it
Furthermore, the formation of the carbamate (B1207046) functional group in methocarbamol can be made more sustainable. Instead of using highly toxic reagents like phosgene, green chemistry approaches utilize safer carbonyl sources such as urea (B33335) or carbonate esters. sci-hub.se The synthesis of primary carbamates from alcohols and urea, sometimes catalyzed by recoverable magnetic nanoparticles in deep eutectic solvents, represents an environmentally benign route that could be applied to the synthesis of methocarbamol from its guaifenesin precursor. sci-hub.se
By integrating these green strategies—enzymatic esterification for the final coupling reaction and sustainable synthetic pathways for the ibuprofen and methocarbamol precursors—a comprehensive and environmentally responsible manufacturing process for this compound can be designed.
Advanced Analytical Characterization and Structural Elucidation of Ibuprofen Methocarbamol Ester
Spectroscopic Confirmation of Ester Linkage and Molecular Architecture
Spectroscopic methods are indispensable for the unambiguous structural elucidation of new chemical entities. For Ibuprofen (B1674241) Methocarbamol (B1676395) Ester, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a comprehensive characterization of its molecular framework and the crucial ester functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D-NMR (COSY, HSQC, HMBC, DEPT)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm the covalent linkage between the ibuprofen and methocarbamol moieties.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Ibuprofen Methocarbamol Ester is expected to display a combination of signals characteristic of both parent molecules, with notable shifts in the resonances of protons adjacent to the newly formed ester bond. For instance, the methine proton of ibuprofen, typically observed as a quartet, and the methylene (B1212753) protons of methocarbamol adjacent to the hydroxyl group that is now esterified, would show significant downfield shifts due to the deshielding effect of the ester carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical evidence for the ester linkage. A key indicator is the chemical shift of the carbonyl carbon, which is anticipated to be in the range of 170-175 ppm, a characteristic region for ester carbonyls. This is a distinct shift from the carboxylic acid carbonyl of ibuprofen. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the aliphatic regions of both the ibuprofen and methocarbamol portions of the molecule.
2D-NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the ibuprofen and methocarbamol fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing a straightforward method to assign carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most definitive experiment for confirming the ester linkage. It shows correlations between protons and carbons that are two or three bonds away. A crucial HMBC correlation would be observed between the protons of the methocarbamol methylene group (now part of the ester) and the carbonyl carbon of the ibuprofen moiety, providing unequivocal evidence of the ester bond.
While a specific, published spectrum for this compound is not widely available, data from analogous ibuprofen esters synthesized for prodrug research can be used for comparison. For example, the full NMR characterization of ibuprofen-glycerol esters has been reported, demonstrating the utility of these techniques in confirming ester formation. unife.it
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ibuprofen - Aromatic CH | 7.0 - 7.3 | 127 - 130 |
| Ibuprofen - CH-COO | 3.7 - 3.9 (quartet) | ~45 |
| Ibuprofen - CH₂ (isobutyl) | ~2.4 (doublet) | ~45 |
| Ibuprofen - CH (isobutyl) | ~1.8 (multiplet) | ~30 |
| Ibuprofen - CH₃ (isobutyl) | ~0.9 (doublet) | ~22 |
| Ibuprofen - CH₃ (propionate) | ~1.5 (doublet) | ~18 |
| Ester C=O | - | ~173 |
| Methocarbamol - Aromatic CH | 6.8 - 7.1 | 112 - 150 |
| Methocarbamol - OCH₃ | ~3.8 (singlet) | ~56 |
| Methocarbamol - CH₂-O-Ester | 4.2 - 4.5 (multiplet) | ~68 |
| Methocarbamol - CH-OH | 4.0 - 4.2 (multiplet) | ~70 |
| Methocarbamol - CH₂-O-Aryl | 4.0 - 4.2 (multiplet) | ~72 |
| Carbamate (B1207046) C=O | - | ~157 |
| Carbamate NH₂ | 4.6 - 5.0 (broad singlet) | - |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₄H₃₁NO₆), the experimentally determined monoisotopic mass should closely match the theoretical value. Electrospray ionization (ESI) is a common technique used for such analyses.
Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. In the case of this compound, characteristic fragmentation would involve the cleavage of the ester bond, leading to the formation of fragment ions corresponding to the ibuprofen acylium ion and the methocarbamol radical cation or related fragments. Other expected fragmentations include the loss of the carbamate group from the methocarbamol portion and cleavage within the isobutyl group of the ibuprofen moiety.
Infrared (IR) Spectroscopy for Functional Group Verification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit key absorption bands that confirm its structure. A critical piece of evidence for the formation of the ester is the appearance of a strong carbonyl (C=O) stretching band in the region of 1730-1750 cm⁻¹. This is a noticeable shift from the broader carbonyl absorption of the carboxylic acid in ibuprofen, which typically appears around 1721 cm⁻¹. researchgate.netscielo.org.ar
Other significant bands would include:
C-O stretching vibrations for the ester and ether linkages in the range of 1100-1300 cm⁻¹.
N-H stretching of the primary carbamate group around 3400-3300 cm⁻¹.
Aromatic C-H and C=C stretching vibrations.
Aliphatic C-H stretching vibrations.
Chromatographic Techniques for Purity Profiling and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of the synthesized ester and for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of non-polar to moderately polar compounds like this compound. A validated HPLC method is crucial for quality control, allowing for the separation of the ester from starting materials (ibuprofen and methocarbamol), by-products, and any degradation products.
Method development would involve the optimization of several parameters:
Stationary Phase: A C18 or C8 column would likely provide adequate retention and resolution.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. Gradient elution may be necessary to achieve optimal separation of all components within a reasonable run time.
Detection: UV detection would be suitable, as both the ibuprofen and methocarbamol chromophores absorb in the UV region. The selection of an appropriate wavelength (e.g., around 220 nm or 270 nm) would be based on the UV spectra of the ester and potential impurities.
Validation of the HPLC method according to ICH guidelines would ensure its linearity, accuracy, precision, specificity, and robustness. While numerous HPLC methods have been developed for the simultaneous determination of ibuprofen and methocarbamol in combined dosage forms, a specific validated method for the ester would need to be developed for its analysis as a single chemical entity. researchgate.net
Table 2: Representative HPLC Method Parameters for Analysis of Ibuprofen and Methocarbamol Mixtures
| Parameter | Condition |
|---|---|
| Column | C8 or C18, e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727):Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220-230 nm or 270-280 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Note: These are typical parameters and would require optimization for the specific analysis of this compound.
Chiral HPLC for Enantiomeric Excess Determination
Ibuprofen is a chiral molecule, with the (S)-(+)-enantiomer being the pharmacologically active form. Methocarbamol is also chiral. Therefore, the esterification of racemic ibuprofen with racemic methocarbamol can result in a mixture of four diastereomers: (S,S), (R,R), (S,R), and (R,S).
Chiral HPLC is the method of choice for separating these stereoisomers and determining the enantiomeric and diastereomeric purity of the final product. This is particularly important if a specific stereoisomer is intended for development.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of NSAIDs. The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, and often a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape. The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of all four diastereomers.
Gas Chromatography (GC) Applications for Volatile Impurities
While High-Performance Liquid Chromatography (HPLC) is more commonly employed for the analysis of ibuprofen, its esters, and methocarbamol, Gas Chromatography (GC) serves a crucial role in identifying and quantifying volatile impurities that may be present from the synthesis process or as degradation products. researchgate.net For this compound, a hypothetical GC analysis would focus on potential residual solvents and starting materials.
Potential volatile impurities that could be monitored by GC include:
Residual Solvents: Solvents used during the synthesis and purification of the ester, such as methanol, ethanol, acetone, or others, would be key targets for GC analysis to ensure they are below acceptable limits. researchgate.net
Ibuprofen-related impurities: Volatile precursors or byproducts from the synthesis of ibuprofen itself could be present.
Methocarbamol-related impurities: Similarly, volatile compounds related to the synthesis of methocarbamol would be monitored.
A typical GC method would involve a capillary column with a suitable stationary phase, temperature programming to ensure the separation of volatile compounds, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.
Physicochemical Characterization (Relevant to Prodrug Design)
The design of a prodrug like this compound is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility and Dissolution Characteristics (Preclinical Investigation)
The aqueous solubility of a drug is a critical factor in its oral bioavailability. Ibuprofen is known for its low solubility in water. hres.ca A key objective in creating the this compound prodrug is to modify this characteristic.
| Compound | Reported Solubility |
| Ibuprofen | Low solubility in water; soluble in alcohol, chloroform, ether, and acetone. hres.ca |
| Methocarbamol | Information on the solubility of methocarbamol itself is not readily available in the provided search results. |
| This compound | Expected to have modified solubility compared to its parent compounds. |
This table is based on available data and reasonable scientific assumptions.
Preclinical investigations would involve determining the solubility of the ester in various physiological pH buffers (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine) to predict its behavior in the gastrointestinal tract. Dissolution studies, which measure the rate at which the compound dissolves, would also be essential to forecast its in vivo performance.
Partition Coefficient Determination for Lipophilicity Assessment
The partition coefficient (Log P) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. This is a crucial parameter for predicting how a drug will cross biological membranes.
| Compound | Log P Value (XLogP3) | Interpretation |
| Ibuprofen | 3.6 | Indicates high lipophilicity. |
| Methocarbamol | 0.6 | Indicates lower lipophilicity compared to ibuprofen. nih.gov |
| This compound | The Log P value is not yet experimentally determined but is expected to be higher than that of methocarbamol and potentially different from ibuprofen, influencing its membrane permeability. |
This table is based on available data and reasonable scientific assumptions.
Solid-State Characterization (e.g., Powder X-ray Diffraction, Differential Scanning Calorimetry)
The solid-state properties of a pharmaceutical compound are critical for its stability, manufacturability, and bioavailability. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to characterize these properties.
Powder X-ray Diffraction (PXRD) is used to determine the crystalline or amorphous nature of the compound. A crystalline solid will produce a unique diffraction pattern, which can be used for identification and to detect the presence of different polymorphic forms. This compound is described as an off-white solid. pharmaffiliates.com PXRD analysis would be essential to characterize its solid form.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, glass transition temperature, and to study polymorphism.
| Compound | Melting Point (°C) |
| Ibuprofen | 75 - 77 hres.ca |
| Methocarbamol | Not specified in search results. |
| This compound | The melting point has not been publicly reported and would be a key parameter determined by DSC. |
This table is based on available data and reasonable scientific assumptions.
The thermal behavior of this compound, as determined by DSC, would provide critical information for its development, including storage conditions and compatibility with excipients in a formulated product.
In Vitro Biopharmaceutical and Mechanistic Hydrolysis Studies
Chemical Stability and Hydrolysis Kinetics in Simulated Physiological Environments
The chemical stability and hydrolysis kinetics of an ester prodrug are critical determinants of its in vivo performance. These parameters are typically evaluated in simulated physiological fluids to predict the prodrug's behavior in the gastrointestinal tract.
Simulated gastric fluid (SGF), typically with a pH of 1.2, mimics the acidic environment of the stomach. For an ibuprofen (B1674241) prodrug, stability in SGF is desirable to prevent premature hydrolysis and the release of ibuprofen in the stomach, which could lead to gastric mucosal irritation. Studies on various ibuprofen ester prodrugs have consistently shown that they exhibit significant stability at acidic pH. ijpsr.commdpi.com For instance, research on mutual prodrugs of ibuprofen demonstrated negligible hydrolysis in SGF (pH 1.2). ijpsr.com Similarly, dexibuprofen-antioxidant mutual prodrugs were found to be stable in SGF at pH 1.2, with minimal release of the parent drug. mdpi.com Another study on ibuprofen ester prodrugs reported a half-life of 6079 minutes in 0.1N hydrochloric acid (pH 1.2), indicating substantial stability. ijpsonline.com This high stability is attributed to the fact that ester hydrolysis is generally slow in acidic conditions. uobaghdad.edu.iq Therefore, it is anticipated that the ibuprofen methocarbamol (B1676395) ester would also remain largely intact in the stomach, minimizing direct contact of ibuprofen with the gastric lining.
In contrast to the acidic environment of the stomach, the simulated intestinal fluid (SIF), with a pH of around 7.4, represents the more alkaline conditions of the small intestine. It is in this environment that the hydrolysis of the ester prodrug is desired to release the active drugs for absorption.
Studies on various ibuprofen ester prodrugs have shown that hydrolysis is significantly accelerated in SIF and other buffer systems with neutral or alkaline pH. For example, mutual prodrugs of ibuprofen showed significant hydrolysis and release of ibuprofen in SIF (pH 7.4), following first-order kinetics. ijpsr.com In one study, the half-life of an ibuprofen ester prodrug in a phosphate (B84403) buffer of pH 7.4 was found to be 187 minutes, a stark contrast to its stability in acidic conditions. ijpsonline.com Research on PEGylated ibuprofen prodrugs also demonstrated a pH-dependent release, with greater hydrolysis occurring at higher pH values. tandfonline.com For instance, the release of ibuprofen from a PEGylated thioester prodrug was approximately 10.5% after 48 hours at pH 7.4 and increased to about 30% at pH 8. tandfonline.com This enhanced hydrolysis in alkaline conditions is a common characteristic of ester linkages. uobaghdad.edu.iq
The following interactive table illustrates the pH-dependent hydrolysis of representative ibuprofen ester prodrugs, which can be considered analogous to the expected behavior of ibuprofen methocarbamol ester.
| Ibuprofen Ester Prodrug Type | Condition | pH | Hydrolysis/Release | Reference |
|---|---|---|---|---|
| Mutual Prodrug (Ibuprofen-Propyphenazone) | Simulated Gastric Fluid (SGF) | 1.2 | Negligible | ijpsr.com |
| Mutual Prodrug (Ibuprofen-Propyphenazone) | Simulated Intestinal Fluid (SIF) | 7.4 | Significant, follows first-order kinetics | ijpsr.com |
| Ibuprofen-Paracetamol (B12721694) Ester | 0.1N Hydrochloric Acid | 1.2 | Half-life: 6079 min | ijpsonline.com |
| Ibuprofen-Paracetamol Ester | Phosphate Buffer | 7.4 | Half-life: 187 min | ijpsonline.com |
| PEGylated Ibuprofen Thioester (HET-PEG) | Aqueous Buffer | 7.4 | ~10.5% release after 48h | tandfonline.com |
| PEGylated Ibuprofen Thioester (HET-PEG) | Aqueous Buffer | 8.0 | ~30% release after 48h | tandfonline.com |
pH-Dependent Degradation Profiles in Simulated Gastric Fluid
Enzymatic Hydrolysis by Esterases in Biological Matrices
Beyond chemical hydrolysis, the enzymatic cleavage of the ester bond by esterases present in biological matrices like plasma, liver microsomes, and tissue homogenates plays a crucial role in the in vivo activation of the prodrug.
The human body is rich in enzymes that hydrolyze esters, making the esterification of ibuprofen's carboxyl group an effective prodrug strategy. google.com Studies have consistently shown that the rate of hydrolysis of ibuprofen ester prodrugs is significantly accelerated in the presence of biological enzymes. mdpi.comijpsonline.comijpsonline.com
In a study involving dexibuprofen-antioxidant mutual prodrugs, the amount of dexibuprofen released after 1 hour in 80% human plasma (pH 7.4) was substantial, ranging from 61.5% to 69.4% for different ester analogues. mdpi.com This is significantly higher than the hydrolysis observed in simulated intestinal fluid without enzymes. mdpi.com Similarly, research on other ibuprofen ester prodrugs in 80% human plasma showed a marked increase in hydrolysis compared to buffer solutions. ijpsonline.com The hydrolysis of PEGylated ibuprofen prodrugs was also found to be more rapid in human plasma, which was attributed to the catalytic action of plasma esterases. tandfonline.com
Liver homogenates, rich in metabolic enzymes, also contribute to the hydrolysis of ibuprofen esters. Studies on ibuprofen-paracetamol mutual prodrugs in 10% rat liver homogenate demonstrated a five to six-fold increase in hydrolysis compared to other fluid models. ijpsonline.com Furthermore, investigations into the metabolic inversion of (R)-ibuprofen have highlighted the role of enzymes in both the epimerization and hydrolysis of ibuprofenyl-CoA thioesters in rat and human liver homogenates. nih.gov
The following table provides a summary of findings on the enzymatic hydrolysis of various ibuprofen ester prodrugs in different biological matrices.
| Ibuprofen Ester Prodrug Type | Biological Matrix | Key Finding | Reference |
|---|---|---|---|
| Dexibuprofen-Antioxidant Mutual Prodrugs | 80% Human Plasma (pH 7.4) | 61-92% release of dexibuprofen | mdpi.com |
| Ibuprofen-Paracetamol Mutual Prodrug | 80% Human Plasma (pH 7.4) | Significant increase in hydrolysis rate compared to buffer | ijpsonline.com |
| Ibuprofen-Paracetamol Mutual Prodrug | 10% Rat Liver Homogenate | 5-6 fold increase in hydrolysis compared to other fluid models | ijpsonline.com |
| PEGylated Ibuprofen Prodrugs | Human Plasma (pH 7.4) | Slightly increased rate of hydrolysis compared to aqueous buffer | tandfonline.com |
| N-Mannich Base of Ibuprofenamide (B119766) | Human Plasma | Conversion of ibuprofenamide to ibuprofen due to proteolytic enzymes | ijpsonline.com |
Quantitative Assessment of Parent Drug Release from the Ester Prodrug
The quantitative assessment of the release of ibuprofen and methocarbamol from the ester prodrug is essential to understand its bioavailability. This is typically achieved by measuring the concentration of the parent drugs over time during in vitro hydrolysis studies.
The release kinetics of the parent drug from an ester prodrug often follows a first-order process. ijpsonline.com For instance, the hydrolysis of ibuprofen-paracetamol mutual prodrugs was found to follow first-order kinetics in all fluid models tested. ijpsonline.com The rate of release is highly dependent on the medium. In simulated gastric fluid (pH 1.2), the release of ibuprofen from its ester prodrugs is minimal. ijpsr.commdpi.com Conversely, in simulated intestinal fluid (pH 7.4) and, more significantly, in human plasma, the release is much more rapid and extensive. ijpsr.commdpi.com
For example, for dexibuprofen-antioxidant prodrugs, the release of dexibuprofen after 1 hour in SIF (pH 7.4) was between 6.34% and 18.02%, while in 80% human plasma, the release was as high as 69.4% for one of the analogs. mdpi.com This highlights the critical role of plasma esterases in liberating the active drug.
Influence of Ester Structure on Hydrolysis Rate and Extent
The chemical structure of the ester promoiety can significantly influence the rate and extent of hydrolysis. Factors such as the steric hindrance around the ester bond and the electronic properties of the promoiety can affect its susceptibility to both chemical and enzymatic cleavage.
Studies on a series of alkyl ester prodrugs of ibuprofen have provided insights into these structure-activity relationships. tandfonline.com It has been observed that the rate of hydrolysis can be modulated by altering the alkyl chain length. While specific data on a wide range of ibuprofen esters is varied, the general principle holds that the steric and electronic nature of the alcohol part of the ester (in this case, methocarbamol) will dictate the ease of access for water molecules or enzyme active sites to the carbonyl carbon of the ester linkage.
For instance, in a study of PEGylated ibuprofen prodrugs, the nature of the linkage (ester, amide, or thioester) had a profound impact on the hydrolysis rate, with the thioester bond being more susceptible to hydrolysis than the standard ester bond. tandfonline.com This demonstrates that even subtle changes in the vicinity of the ester bond can lead to different release profiles. The specific stereochemistry of the ibuprofen and methocarbamol moieties in the ester could also potentially influence the rate of enzymatic hydrolysis, as enzymes often exhibit stereoselectivity.
Preclinical Pharmacodynamic Evaluation and Mechanistic Insights
Investigation of Cyclooxygenase (COX) Isoenzyme Inhibitory Potential
The anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). researchgate.net Understanding the inhibitory potential of the ibuprofen methocarbamol (B1676395) ester against COX isoenzymes is fundamental to characterizing its anti-inflammatory profile.
In Vitro COX-1 and COX-2 Selective Inhibition Assays
Ibuprofen is known to be a non-selective inhibitor of both COX-1 and COX-2, with some studies suggesting a slight preference for COX-1. nih.gov In vitro assays are critical for determining the inhibitory concentration (IC50) values, which quantify the concentration of a drug required to inhibit 50% of the enzyme's activity.
Table 1: In Vitro COX Inhibition by Ibuprofen (Reference Data)
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Concentration |
|---|---|---|---|
| Ibuprofen | 58.3 ± 6.2 | 15.2 ± 9.5 | 100 µM |
Data derived from a study on ibuprofen and its amino acid derivatives. researchgate.net This table is for illustrative purposes as specific data for the ibuprofen methocarbamol ester is not available.
Stereochemical Influence on COX Inhibition by Ibuprofen Moiety
Ibuprofen is a chiral molecule and exists as two enantiomers: (S)-ibuprofen and (R)-ibuprofen. The (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer. scbt.com The stereochemistry of the ibuprofen moiety within the ester is therefore a critical factor. If the ester is synthesized from a racemic mixture of ibuprofen, the resulting product will be a mixture of diastereomers. The rate and extent of hydrolysis of these diastereomers, as well as the subsequent COX inhibition, could differ. The spatial arrangement of the (R)-Ibuprofen enantiomer has been noted to facilitate selective inhibition of COX-2 through specific interactions within the enzyme's active site. scbt.com
Elucidation of Muscle Relaxant Activity Mechanisms through In Vitro Models
The muscle relaxant properties of the this compound are attributed to the methocarbamol component. Methocarbamol is a centrally acting skeletal muscle relaxant, and its mechanism is believed to involve general central nervous system (CNS) depression. hres.ca
Central Nervous System (CNS) Depressant Activity in Cellular or Tissue Models
The CNS depressant effects of methocarbamol are thought to be the primary basis for its muscle relaxant activity. While specific in vitro studies on cellular or tissue models for the this compound are not available, it is anticipated that upon hydrolysis, the released methocarbamol would exert its known effects. Methocarbamol has been shown to cause drowsiness and dizziness, which are indicative of its CNS depressant action. hres.ca In vitro models, such as primary neuronal cultures or brain slice preparations, could be utilized to investigate the effects of the ester and its hydrolysis products on neuronal excitability and synaptic transmission.
Modulation of Polysynaptic Reflexes in Isolated Tissue Preparations
Methocarbamol is thought to reduce muscle spasm by depressing polysynaptic reflexes in the spinal cord. hres.cahres.ca This effect can be studied in isolated spinal cord preparations from rodents. In such a model, the ability of a compound to suppress the transmission of nerve impulses through polysynaptic pathways can be quantified. A study on a co-prodrug of flurbiprofen (B1673479) and methocarbamol, a compound analogous to the this compound, demonstrated muscle relaxant activity, which was attributed to the methocarbamol moiety. core.ac.uk
Assessment of Anti-inflammatory Efficacy in Established Preclinical Animal Models (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the anti-inflammatory activity of new compounds. njppp.com Injection of carrageenan into the paw induces a local, acute inflammation characterized by swelling (edema).
A study on a mutual ester prodrug of flurbiprofen and methocarbamol provides insight into how the this compound might perform in such a model. In that study, the prodrug was found to possess anti-inflammatory activity comparable to the parent drug, flurbiprofen. core.ac.uk The percentage of edema inhibition is a key parameter measured in this assay. For instance, a study on ibuprofen conjugates showed significant inhibition of rat paw edema. nih.gov
Table 2: Anti-inflammatory Activity of an Analogous Flurbiprofen-Methocarbamol Prodrug in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h | % Inhibition of Edema at 3h |
|---|---|---|---|
| Control (Vehicle) | - | 0.85 | - |
| Flurbiprofen | 100 | 0.42 | 50.6 |
| FLP-MET Prodrug | 194 | 0.45 | 47.1 |
Data from a study on a flurbiprofen-methocarbamol prodrug, presented here as an illustrative example. core.ac.uk
Evaluation of Analgesic Activity in Preclinical Pain Models (e.g., Acetic Acid-Induced Writhing Test)
The analgesic potential of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs), a category to which this compound belongs, has been evaluated in various preclinical models. A key model for assessing peripheral analgesic activity is the acetic acid-induced writhing test in mice. nih.gov This test induces visceral pain through the intraperitoneal injection of acetic acid, which is understood to cause the release of pain mediators like prostaglandins (PGE2 and PGF2α) in the peritoneal cavity. mdpi.comsaspublishers.com The subsequent abdominal constrictions and stretching (writhing) are counted, and a reduction in the number of writhes by a test compound compared to a control group indicates analgesic effect. nih.govsaspublishers.com
Studies on analogous ester prodrugs of ibuprofen have demonstrated significant analgesic effects in this model. For instance, research on glyceride prodrugs of ibuprofen showed that they provided significant protection against acetic acid-induced writhings in rats. researchgate.net Similarly, a mutual prodrug of flurbiprofen (a closely related propionic acid derivative) and methocarbamol was found to possess analgesic activity comparable to that of the parent drugs. researchgate.net The rationale behind this approach is that the ester linkage allows for the synergistic action of the two molecules after being cleaved by esterases in the bloodstream. researchgate.net
Table 1: Summary of Analgesic Activity in Preclinical Models for Ibuprofen Ester Prodrugs
| Compound Type | Preclinical Model | Observed Analgesic Finding | Reference |
|---|---|---|---|
| Ibuprofen Glyceride Prodrugs | Acetic Acid-Induced Writhing (Rats) | Showed significant protection against writhing. | researchgate.net |
| Flurbiprofen-Methocarbamol Prodrug | Acetic Acid-Induced Writhing (Mice) | Possessed comparable analgesic activity to parent drugs. | researchgate.net |
Investigation of Potential for Mitigated Gastrointestinal Irritation in Preclinical Animal Models (e.g., Ulcerogenic Activity Studies)
A primary motivation for developing ester prodrugs of NSAIDs like ibuprofen is to mitigate the well-documented gastrointestinal (GI) side effects, such as irritation and ulceration. researchgate.netresearchgate.net These adverse effects are largely attributed to the free carboxylic acid group present in the parent NSAID molecule, which causes direct topical irritation to the gastric mucosa and inhibits the local synthesis of cytoprotective prostaglandins. researchgate.netresearchgate.net By masking this carboxyl group via an ester linkage, the prodrug is designed to be inactive at the site of absorption, thereby reducing direct contact irritation. researchgate.netresearchgate.net
Preclinical ulcerogenic activity studies in animal models support this hypothesis. Research on ibuprofen ester conjugates demonstrated a significantly lower risk of ulcerogenic effects compared to the administration of ibuprofen itself. researchgate.net In these studies, rats given the ibuprofen ester conjugate had fewer ulcers, smaller ulcer diameters, and less severe ulcer conditions. researchgate.net Histological examination of the gastric tissue confirmed these findings, showing a lesser number of hemorrhages and less congestion in the group treated with the ester conjugate compared to the ibuprofen group. researchgate.net
Another study on glyceride prodrugs of ibuprofen reported substantially less gastric damage. researchgate.net The average ulcer scores in rats treated with the prodrugs were significantly lower than those observed with the parent ibuprofen. researchgate.net This gastroprotective effect is attributed to the fact that the prodrugs remain largely unhydrolyzed in the acidic environment of the stomach, only releasing the active ibuprofen after absorption into the systemic circulation. researchgate.netresearchgate.net
Table 2: Comparative Ulcerogenic Activity of Ibuprofen vs. Ester Prodrugs in Rats
| Treatment Group | Key Findings | Reference |
|---|---|---|
| Ibuprofen | Caused irritation and ulceration of gastrointestinal mucosa. | researchgate.net |
| Ibuprofen Ester Conjugate | Fewer ulcers, smaller ulcer diameter, less severe ulcer condition, and less hemorrhage/congestion observed. | researchgate.net |
| Ibuprofen | Produced an average ulcer score of 0.75, 1.10, and 2.97 at increasing doses. | researchgate.net |
| Ibuprofen Glyceride Prodrugs | Produced significantly lower average ulcer scores (e.g., 0.16, 0.45, 0.97) at comparable doses. | researchgate.net |
Exploration of Ancillary Pharmacological Properties (e.g., Antioxidant Activity)
Beyond the primary analgesic and anti-inflammatory actions, chemical modification of ibuprofen through esterification can introduce or enhance other pharmacological properties, such as antioxidant activity. While ibuprofen itself is reported to have weak antioxidant activity, some studies suggest its anti-inflammatory effects may be partly due to scavenging reactive oxygen species (ROS). researchgate.net
Research into other ibuprofen esters, specifically those formed with l-amino acids, has shown that such modifications can significantly enhance antioxidant properties. nih.gov These studies evaluated the ability of the compounds to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov The findings indicated that the ibuprofen amino acid derivatives had a significantly greater capacity to act as electron or hydrogen atom donors to neutralize these radicals compared to ibuprofen alone. nih.gov
This structure-activity relationship analysis highlights that the specific moiety attached to ibuprofen via the ester bond can confer additional beneficial properties. nih.gov Although direct studies on the antioxidant potential of this compound are not widely available, the principle established by other ibuprofen esters suggests a potential for such ancillary activity. The methocarbamol portion of the molecule could potentially contribute to or influence this effect. This remains an area for future investigation to fully characterize the compound's pharmacological profile.
Table 3: Antioxidant Activity of Ibuprofen vs. Ibuprofen Ester Derivatives (Illustrative Example)
| Compound | Antioxidant Assay | Finding | Reference |
|---|---|---|---|
| Ibuprofen | DPPH Radical Scavenging | Weak antioxidant activity. | researchgate.netnih.gov |
| Ibuprofen L-Amino Acid Ester Derivatives | DPPH Radical Scavenging | Significant variations and enhancements in scavenging capacity were observed. | nih.gov |
| Ibuprofen L-Amino Acid Ester Derivatives | ABTS Radical Scavenging | Significant variations and enhancements in scavenging capacity were observed. | nih.gov |
Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent or Other Relevant Animal Models
No studies detailing the ADME profile of ibuprofen (B1674241) methocarbamol (B1676395) ester in any animal model were found.
For the individual components:
Methocarbamol: In rats, orally administered methocarbamol is absorbed and exhibits dose-dependent pharmacokinetics. nih.gov Peak plasma levels are reached relatively quickly, between 6 and 10 minutes for lower doses. nih.gov In dogs, an orally administered dose is cleared from the body in approximately three days. hres.ca Excretion in both rats and dogs occurs primarily through the urine. drugbank.com
Ibuprofen: In animal models such as pigs, ibuprofen is well-absorbed orally and undergoes metabolism. frontiersin.org The juvenile pig has been proposed as a suitable preclinical model for studying the pharmacokinetics of ibuprofen. frontiersin.orgnih.gov
Identification and Characterization of Metabolites Derived from Ibuprofen Methocarbamol Ester
No information is available on the metabolites of this compound.
When administered alone, methocarbamol is metabolized in rats, dogs, and humans through dealkylation and hydroxylation. drugbank.comresearchgate.net These metabolites are then typically conjugated with glucuronide or sulfate (B86663) before excretion. hres.cadrugbank.com Two primary metabolites identified in animal studies are 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. hres.caexphar.com
For ibuprofen itself, the R-enantiomer can undergo in vivo conversion to the more pharmacologically active S-enantiomer. drugbank.com In growing pigs, the rate of this stereochemical conversion has been observed to decrease with age. nih.gov
Metabolic Pathways of the Methocarbamol Moiety (e.g., Dealkylation, Hydroxylation, Conjugation)
Tissue Distribution and Accumulation Profiles in Preclinical Species
There is no data on the tissue distribution and accumulation of this compound.
For its components:
Methocarbamol: Acute animal studies have shown that the highest concentrations of methocarbamol are found in the liver and kidneys. hres.cahres.ca Animal studies also indicate that methocarbamol can cross the placental and blood-brain barriers. hres.cahres.ca
Ibuprofen: While specific tissue distribution studies in animals are not detailed in the provided context, the high plasma protein binding of ibuprofen suggests its distribution is largely influenced by this characteristic. nih.gov Some research in rats suggests that non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen may have tissue-specific effects on collagen. nih.gov
Plasma Protein Binding Characteristics in Animal Sera
The plasma protein binding characteristics of this compound in animal sera have not been determined.
Regarding the individual molecules:
Methocarbamol: In healthy subjects, methocarbamol is approximately 46% to 50% bound to plasma proteins. drugbank.comnih.gov
Ibuprofen: Ibuprofen is extensively bound to plasma proteins, often exceeding 99%. drugbank.commsdvetmanual.com It primarily binds to serum albumin. nih.gov This high degree of binding is a critical factor in its pharmacokinetic profile. nih.gov
Structure Activity Relationship Sar and Computational Molecular Modeling
Correlation of Structural Modifications with Observed Preclinical Pharmacological Activities
The primary structural modification in ibuprofen (B1674241) methocarbamol (B1676395) ester is the formation of an ester linkage between the carboxylic acid group of ibuprofen and a hydroxyl group of methocarbamol. pharmaffiliates.com This modification converts the two active drugs into a single chemical entity, often referred to as a co-drug or prodrug. The central hypothesis is that this molecule remains intact until it is hydrolyzed by esterase enzymes in the bloodstream, releasing both parent compounds to exert their respective anti-inflammatory and muscle relaxant effects. researchgate.net
Studies on analogous ester prodrugs of NSAIDs provide insight into the expected preclinical profile of ibuprofen methocarbamol ester. For instance, a similar prodrug synthesized from flurbiprofen (B1673479) (another NSAID) and methocarbamol was designed to achieve synergistic activity and reduce the gastrointestinal damage commonly associated with NSAIDs. researchgate.net Preclinical evaluations of such prodrugs have shown that they possess anti-inflammatory, analgesic, and skeletal muscle relaxation activities comparable to the parent drugs administered separately. researchgate.net A significant advantage of this structural modification is the masking of the free carboxylic acid group of the NSAID, which is a key contributor to gastric irritation. This typically results in a significant reduction in ulcerogenic activity in preclinical models. researchgate.netresearchgate.net
The esterification of ibuprofen has been explored with various other molecules, revealing consistent SAR principles. The modification of ibuprofen's carboxylic acid to an ester or amide is a common strategy to improve its pharmacokinetic profile or reduce side effects. cardiff.ac.uk Research on glyceride prodrugs of ibuprofen, for example, demonstrated less ulcerogenicity and a more prolonged anti-inflammatory effect compared to the parent drug. researchgate.net Similarly, ester prodrugs made with naproxen (B1676952) and ibuprofen have shown greater anti-inflammatory activity than their parent compounds. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions (e.g., COX enzymes, CNS Receptors)
While specific molecular docking studies for this compound are not available in the reviewed literature, the interactions of its parent compounds and related derivatives with their targets are well-documented.
Cyclooxygenase (COX) Enzymes: Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. mdpi.com Molecular docking studies of ibuprofen and its derivatives have consistently identified the key binding interactions within the active site of COX enzymes. The carboxylic acid group of ibuprofen is crucial, forming hydrogen bonds with key amino acid residues, particularly Arginine-120 (Arg120) and Tyrosine-355 (Tyr355). mdpi.comnih.govpharmascholars.com Hydrophobic interactions between the isobutylphenyl group of ibuprofen and hydrophobic residues in the COX binding channel (such as Val349, Ala527, and Leu384) also play a critical role in anchoring the molecule. nih.govpharmascholars.comdergipark.org.tr
It is hypothesized that after hydrolysis, the released ibuprofen from the ester prodrug would bind to the COX-2 active site in this established manner. Docking studies on other ibuprofen co-drugs have shown that such modifications can even enhance binding affinity. For example, an ibuprofen-tranexamic acid codrug exhibited a more favorable binding energy with COX-2 (−7.4 kcal/mol) compared to ibuprofen alone (−7.1 kcal/mol). researchgate.net
Central Nervous System (CNS) Receptors: The precise molecular target for methocarbamol's muscle relaxant effect is less defined than that of ibuprofen. It is understood to be a centrally acting muscle relaxant that likely causes skeletal muscle relaxation by producing a general depression of the central nervous system. medbullets.comnih.govsphinxsai.com It is believed to inhibit polysynaptic reflex pathways at the spinal cord level. sphinxsai.com Due to this non-specific mechanism, identifying a single, well-defined receptor for targeted molecular docking studies is challenging. Docking would require a more comprehensive approach, possibly evaluating interactions with various CNS receptors, such as GABA receptors, to explore potential binding modes.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand-receptor complex over time, providing insights beyond the static picture of molecular docking. No MD simulations have been published specifically for the this compound. However, existing research on related systems highlights the potential applications of this technique.
MD simulations could be instrumental in understanding two critical aspects of the ester's action:
Prodrug Hydrolysis: The activation of the prodrug depends on its hydrolysis by esterase enzymes in the body. MD simulations have been successfully used to study the hydrolysis of ibuprofen esters by Candida rugosa lipase (B570770), an enzyme often used as a model for esterases. nih.gov These simulations revealed that environmental factors like pH can alter the conformation of the enzyme's active site "flap," influencing its preference for different-sized ibuprofen esters. For the this compound, MD could model its interaction with human esterases, elucidating the conformational changes required for the enzyme to accommodate the bulky substrate and catalyze the cleavage of the ester bond, thereby releasing the two active drugs. nih.gov
Target Binding Stability: Once ibuprofen is released, MD simulations could be used to analyze the stability of its binding within the COX active site. Studies have used MD to investigate the conformational isomerism of ibuprofen as it approaches and binds to a crystal surface, showing how the environment affects its shape and interactions. arxiv.org For the ibuprofen-COX complex, MD could confirm the stability of the key hydrogen bonds and hydrophobic interactions predicted by docking, and reveal how the enzyme's structure adapts upon ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a powerful computational approach that correlates variations in the chemical structure of a group of compounds with their biological activity. mdpi.com This allows for the development of predictive models to design new, more potent compounds. While no specific QSAR model for this compound or its direct analogues has been reported, the principles of QSAR are widely applied to NSAID development. scholarsresearchlibrary.comresearchgate.net
A QSAR study for this class of compounds would involve several steps:
Synthesis of a diverse set of analogues: This would involve creating a library of compounds with systematic variations, such as altering the length or type of the ester linker, substituting different groups on the aromatic rings of either ibuprofen or methocarbamol, or using different NSAIDs or muscle relaxants.
Biological Testing: Each compound in the library would be tested in preclinical assays to measure its anti-inflammatory activity, muscle relaxant properties, and potential toxicity (e.g., ulcerogenic index).
Calculation of Molecular Descriptors: For each molecule, a wide range of physicochemical properties (descriptors) would be calculated, such as lipophilicity (logP), electronic properties, steric parameters, and topological indices.
Model Development: Statistical methods would be used to build a mathematical equation that links the descriptors to the observed biological activity, creating a predictive model.
For example, a QSAR model developed for a series of ibuprofen-quinoline conjugates successfully identified a geometrical descriptor related to the molecule's shape as being critical for its peripheral analgesic activity. cardiff.ac.uk A similar approach for ibuprofen-methocarbamol type esters could identify the key molecular features that maximize dual efficacy while minimizing side effects, guiding the design of superior next-generation compounds.
Future Research Directions and Translational Perspectives Non Clinical
Development of Advanced Drug Delivery Systems for Ibuprofen (B1674241) Methocarbamol (B1676395) Ester (Preclinical Focus)
The limited aqueous solubility of ibuprofen is a known challenge that can affect its bioavailability. nih.govnih.gov Esterification, as seen in Ibuprofen Methocarbamol Ester, is one strategy to address this. However, future preclinical research will likely focus on incorporating the ester into advanced drug delivery systems to further enhance its therapeutic profile. These systems can offer controlled release, improved solubility, and targeted delivery.
Potential systems for preclinical investigation include:
Hydrogel-based Systems: Covalently linking this compound to a hydrogel matrix could create an injectable, localized drug delivery system. nih.gov The ester bond could be designed to cleave under specific physiological conditions, allowing for a controlled and sustained release of the active components. nih.gov
Polymeric Prodrugs: The synthesis of new acrylic-type polymeric systems with degradable ester bonds linked to ibuprofen has been described. nih.gov Similar strategies could be applied to this compound, copolymerizing it with biocompatible monomers like 2-hydroxyethyl methacrylate (B99206) or methyl methacrylate to create polymers whose hydrolytic behavior and drug release profile can be tuned by altering hydrophilicity and the pH of the surrounding environment. nih.gov
Transdermal Delivery Systems: The development of transdermal patches offers a non-invasive route of administration. Studies have explored bacterial cellulose (B213188) as a carrier for ibuprofen and its amino acid ester salts, showing potential for transdermal application. nih.govmdpi.com Preclinical models could be used to evaluate the permeability of this compound through the skin when incorporated into such systems. mdpi.com The use of amino acid alkyl ester salts of ibuprofen has been shown to significantly increase skin penetration compared to the parent drug. mdpi.com
Table 1: Potential Advanced Drug Delivery Systems for Preclinical Evaluation of this compound
| Delivery System | Potential Advantages in Preclinical Models | Key Research Focus |
|---|---|---|
| Hydrogels | Localized and sustained release, injectable for targeted therapy. nih.gov | Ester cleavage kinetics, in vivo release profile, biocompatibility. nih.gov |
| Polymeric Prodrugs | Tunable drug release based on polymer composition and pH. nih.gov | Synthesis and characterization of copolymers, in vitro/in vivo hydrolysis studies. nih.gov |
| Transdermal Patches | Non-invasive administration, avoidance of first-pass metabolism. | Skin permeability enhancement, formulation stability, local tissue concentration. nih.govmdpi.com |
Exploration of Combination Strategies with Other Therapeutic Agents (Preclinical Synergistic Studies)
The rationale for creating this compound stems from the distinct yet complementary actions of its parent compounds: ibuprofen as a nonsteroidal anti-inflammatory drug (NSAID) and methocarbamol as a muscle relaxant. pharmaffiliates.comhres.ca Bioavailability studies have shown that when taken in combination, the absorption and bioavailability of ibuprofen and methocarbamol are independent of each other, indicating no pharmacological interaction in terms of absorption. hres.cahres.cahres.cahres.ca The ester itself is a mutual prodrug designed to deliver both agents simultaneously.
Future preclinical research should investigate the synergistic potential of this compound with other therapeutic agents. This could lead to multi-modal therapies for complex conditions involving pain, inflammation, and muscle spasm.
Potential combination strategies for preclinical evaluation include:
Combination with other Analgesics: While ibuprofen itself is an analgesic, combining the ester with agents that have different mechanisms of action (e.g., targeting neuropathic pain pathways) could provide a broader spectrum of pain relief.
Combination with Chondroprotective Agents: In the context of musculoskeletal conditions like osteoarthritis, combining the anti-inflammatory and muscle relaxant effects of the ester with agents that protect cartilage could be a disease-modifying strategy.
Combination with CNS Depressants: Caution is warranted as methocarbamol has a general CNS depressant effect. hres.cahres.ca However, preclinical studies could explore controlled combinations with specific CNS agents to achieve desired therapeutic outcomes while carefully monitoring for enhanced depressant effects.
Preclinical studies would need to establish not only the synergistic efficacy but also the pharmacokinetic and pharmacodynamic interactions of such combinations. googleapis.com
Investigation of Stereoisomer-Specific Preclinical Pharmacological Profiles
Ibuprofen is a chiral compound, existing as (S)- and (R)-enantiomers. nih.gov The (S)-(+)-enantiomer is responsible for most of the anti-inflammatory activity, being approximately 160 times more potent in inhibiting prostaglandin (B15479496) synthesis in vitro than the (R)-enantiomer. scielo.br The body can, however, convert the inactive (R)-isomer into the active (S)-form. nih.govscielo.br Methocarbamol also possesses a chiral center. Consequently, this compound can exist as a mixture of four diastereomers. pharmaffiliates.comresearchgate.net
The distinct pharmacological profiles of individual stereoisomers are a critical area for future preclinical research. Investigating the specific properties of isomers such as (R)-Ibuprofen (S)-Methocarbamol Ester and S-Ibuprofen (R)-Methocarbamol Ester is necessary. usbio.net
Key areas for preclinical investigation include:
Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion of each stereoisomer individually. It is known that the kinetics of individual ibuprofen enantiomers can be altered by the presence of the other. nih.govnih.gov
Pharmacodynamic Profiling: Assessing the anti-inflammatory and muscle relaxant activity of each isomer in relevant animal models of pain and inflammation.
Stereoselective Metabolism: Investigating how each isomer is metabolized, including the rate of hydrolysis of the ester bond and any potential stereoselective inversion.
Table 2: Comparison of Ibuprofen Enantiomers
| Feature | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
|---|---|---|
| Primary Activity | Potent anti-inflammatory activity. scielo.br | Largely inactive. scielo.br |
| In Vivo Conversion | No conversion to the (R)-form. nih.gov | Undergoes unidirectional conversion to the (S)-form. nih.govscielo.br |
| Prostaglandin Synthesis Inhibition | Significantly more potent inhibitor. scielo.br | Weak inhibitor. scielo.br |
Understanding the profile of each stereoisomer could lead to the development of a more potent and refined therapeutic agent with a better therapeutic index.
Application of Novel Biocatalysts for Sustainable and Scalable Synthesis
The chemical synthesis of esters often involves processes that may not be environmentally friendly. Biocatalysis, using enzymes to drive chemical reactions, presents a sustainable and scalable alternative. Lipases, in particular, have been shown to be effective biocatalysts for the esterification of ibuprofen. mdpi.commdpi.com
Future research should focus on optimizing the biocatalytic synthesis of this compound. This involves screening and engineering novel biocatalysts for improved efficiency and selectivity.
Key research directions include:
Screening for Novel Lipases: While lipases from Candida antarctica (CalB) and Rhizomucor miehei have been successfully used for synthesizing ibuprofen esters, exploring other microbial sources could yield enzymes with higher activity, stability, or different stereoselectivity. researchgate.netmdpi.com Porcine pancreas lipase (B570770) (PPL) has also been studied for the esterification of ibuprofen with sorbitol. nih.govresearchgate.net
Enzyme Immobilization: Immobilizing lipases on solid supports, such as in the commercial product Novozym® 435, enhances their stability and allows for easier recovery and reuse, making the process more cost-effective and scalable. mdpi.com
Reaction Condition Optimization: Preclinical research can systematically optimize reaction parameters such as solvent systems (or solventless conditions), temperature, and substrate concentrations to maximize the yield and purity of the desired ester. mdpi.commdpi.com For example, enantioselective solventless esterification of (S)-ibuprofen with glycerol (B35011) has been achieved using immobilized Rhizomucor miehei lipase. researchgate.net
Table 3: Biocatalysts in Ibuprofen Ester Synthesis
| Biocatalyst (Source) | Key Findings in Preclinical/In Vitro Studies | Reference |
|---|---|---|
| Candida antarctica Lipase B (CalB) | Effective for producing IBU-erythritol ester; shows stereopreference for (R)-ibuprofen. | mdpi.com |
| Rhizomucor miehei Lipase | Suitable for enantioselective esterification of (S)-ibuprofen. | researchgate.netmdpi.com |
| Porcine Pancreas Lipase (PPL) | Demonstrated as a suitable enzyme for the effective production of IBU-sorbitol ester. | nih.govresearchgate.net |
The application of biocatalysis aligns with the principles of green chemistry, offering a more sustainable manufacturing pathway for this compound.
Design of Next-Generation Analogues with Improved Preclinical Properties
Building on the dual-action concept of this compound, the design of next-generation analogues represents a promising frontier. The goal is to create new chemical entities with enhanced efficacy, better targeting, or improved physicochemical properties. researchgate.net
Future preclinical design and evaluation could focus on:
Modification of the Ester Linkage: Altering the ester bond to be sensitive to specific enzymes found at a target site (e.g., inflamed tissue) could lead to more targeted drug release.
Hybrid Drug Design: Ibuprofen has been used as a scaffold for creating hybrid multifunctional drugs. researchgate.net Analogues could be synthesized by linking ibuprofen not just to a muscle relaxant but to other pharmacologically active moieties to tackle different aspects of a disease pathology simultaneously.
Amide Analogues: Research into amide analogues of ibuprofen has shown that it is possible to create compounds with a balanced inhibitory effect on different enzyme systems, such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). nih.gov This dual-action approach could be explored for new analogues.
Prodrug Strategies for Brain Targeting: For conditions where neuroinflammation is a component, dexibuprofen, the S(+)-isomer, has been used to design brain-targeting prodrugs. researchgate.net This approach could be adapted for new analogues of this compound if a central action is desired.
The design of these new analogues would be guided by computational modeling and followed by extensive preclinical evaluation of their pharmacological and toxicological profiles.
Q & A
Q. What are the primary synthetic pathways for producing ibuprofen methocarbamol ester, and how are its diastereomers characterized?
this compound (CAS 111632-17-8) is synthesized via esterification of ibuprofen with methocarbamol, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI. The diastereomeric mixture arises due to stereochemical variations at the methocarbamol moiety. Characterization involves chiral chromatography (e.g., HPLC with chiral columns) and spectroscopic methods (NMR, FTIR) to confirm stereochemistry and purity .
Q. What validated analytical methods are available for quantifying this compound in pharmaceutical mixtures?
Reversed-phase HPLC with UV detection is widely used, as demonstrated in studies resolving methocarbamol and ibuprofen in mixtures. For example, Qiushi et al. (2017) developed an HPLC method with a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 3.0), achieving baseline separation . Fluorescence detection has also been employed for enhanced sensitivity .
Q. How does the pharmacokinetic profile of this compound compare to its parent compounds (ibuprofen and methocarbamol)?
While direct studies on the ester are limited, preclinical data suggest its hydrolysis in vivo releases both active moieties, potentially prolonging therapeutic effects. Pharmacokinetic studies should monitor plasma concentrations of the intact ester and metabolites using LC-MS/MS, with attention to hydrolysis rates in different biological matrices .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the simultaneous determination of this compound and degradation products?
Chemometric approaches, such as discrete Fourier transform-convolved densitometric HPTLC, improve resolution in complex mixtures. For example, Ragab et al. (2014) applied 8-point sin xi polynomials to separate methocarbamol from degradation products in ternary mixtures, achieving <2% quantification limits for impurities. Factorial design (e.g., Box-Behnken) optimizes chromatographic parameters like mobile phase composition and flow rate .
Q. How can researchers address conflicting data on the ester’s stability under varying pH and temperature conditions?
Stability studies should use accelerated testing (ICH Q1A guidelines) with forced degradation (acid/base, oxidative, thermal stress). Conflicting results often arise from matrix effects; validate methods using placebo formulations and spiked samples. For example, MCRS (mean centering of ratio spectra) minimizes noise in UV-spectral data, improving reproducibility in degradation studies .
Q. What methodological frameworks are recommended for evaluating the ester’s dual pharmacological action (analgesic + muscle relaxant) in preclinical models?
Use the PICO framework:
- Population : Animal models of inflammation (e.g., carrageenan-induced paw edema).
- Intervention : Ester vs. ibuprofen/methocarbamol alone.
- Comparison : Efficacy metrics (e.g., pain threshold, muscle spasm reduction).
- Outcome : Synergistic effects via COX inhibition (ibuprofen) and CNS depression (methocarbamol). Dose-response studies and isobolographic analysis quantify synergy .
Q. How do stereochemical differences in the ester’s diastereomers impact its pharmacological activity and metabolic clearance?
Enantiomer-specific studies are essential. For example, isolate (R)-ibuprofen-(S)-methocarbamol and (S)-ibuprofen-(R)-methocarbamol via preparative chiral HPLC. Compare in vitro metabolic stability (e.g., liver microsomes) and receptor binding (COX-1/2 for ibuprofen; GABAergic pathways for methocarbamol). Pharmacokinetic differences may necessitate stereoselective dosing strategies .
Q. What statistical approaches resolve contradictions in bioavailability studies between animal models and human trials?
Apply mixed-effects modeling to account for interspecies variability in hydrolysis rates. Bayesian meta-analysis integrates preclinical and clinical data, adjusting for covariates like body surface area and enzyme expression (e.g., esterases). Sensitivity analysis identifies parameters (e.g., protein binding) driving discrepancies .
Methodological Guidance
Q. How to design a robust protocol for assessing the ester’s teratogenic potential in developmental toxicity studies?
Follow OECD 414 guidelines:
- Dosing : Administer during organogenesis (GD 6–15 in rodents).
- Endpoints : Fetal weight, skeletal malformations, maternal toxicity.
- Analytical Confirmation : Quantify ester and metabolites in maternal/fetal plasma via LC-MS/MS. Include positive controls (e.g., thalidomide) and statistical power analysis to determine sample size .
Q. What strategies mitigate confounding variables in clinical trials evaluating the ester’s efficacy for chronic pain?
Use stratified randomization based on pain etiology (e.g., osteoarthritis vs. neuropathic pain). Double-blinding with matched placebos and active controls (e.g., naproxen + methocarbamol) reduces bias. Predefine covariates (BMI, prior analgesia use) for ANCOVA adjustment. Interim analysis ensures protocol adherence .
Data Analysis and Reporting
Q. How to interpret discordant results between in vitro potency assays and in vivo efficacy studies?
Apply systems pharmacology modeling to reconcile differences. For example, physiologically based pharmacokinetic (PBPK) models simulate tissue distribution and metabolite exposure. Validate with microdialysis data from target sites (e.g., synovial fluid for osteoarthritis) .
Q. What are best practices for reporting negative or inconclusive findings in ester-related research?
Adhere to ARRIVE 2.0 guidelines: Disclose all experimental parameters (e.g., dosing regimens, animal strains). Use CONSORT flow diagrams for clinical trials. Publish raw data in repositories (e.g., Zenodo) to enable meta-analysis. Discuss limitations (e.g., sample size, assay sensitivity) transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
